molecular formula C28H15ClF10O6S B13784246 4,4'-bis-(1'',1'',1'',2'',2'',3'',3''-Heptafluoro-4'',6''-hexanedione-6-yl)chlorosulfo-o-terphenyl

4,4'-bis-(1'',1'',1'',2'',2'',3'',3''-Heptafluoro-4'',6''-hexanedione-6-yl)chlorosulfo-o-terphenyl

Cat. No.: B13784246
M. Wt: 704.9 g/mol
InChI Key: BLPPQVVDPGBJID-UHFFFAOYSA-N
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Description

4,4'-bis-(1'',1'',1'',2'',2'',3'',3''-Heptafluoro-4'',6''-hexanedione-6-yl)chlorosulfo-o-terphenyl (hereafter referred to by its common abbreviation, BHHCT, for brevity) is a tetradentate β-diketonate ligand designed to chelate europium(III) (Eu³⁺) for time-resolved luminescence (TRL) applications. Its structure features two heptafluoro-4,6-hexanedione moieties linked via an o-terphenyl backbone, with a chlorosulfonyl group enabling covalent conjugation to biomolecules like antibodies or streptavidin .

BHHCT-Eu³⁺ complexes exhibit intense red emission (615 nm) with a long luminescence lifetime (~460–520 µs), making them ideal for time-gated detection in bioimaging and immunoassays. This minimizes interference from autofluorescence and scattering, achieving detection limits as low as 4.1 × 10⁻³ pg/mL in alpha-fetoprotein assays . Its applications span DNA hybridization assays , environmental pathogen detection , and vitamin C imaging .

Properties

Molecular Formula

C28H15ClF10O6S

Molecular Weight

704.9 g/mol

IUPAC Name

3,4-bis[4-(4,4,5,5,5-pentafluoro-3-oxopentanoyl)phenyl]benzenesulfonyl chloride

InChI

InChI=1S/C28H15ClF10O6S/c29-46(44,45)18-9-10-19(14-1-5-16(6-2-14)21(40)12-23(42)25(30,31)27(34,35)36)20(11-18)15-3-7-17(8-4-15)22(41)13-24(43)26(32,33)28(37,38)39/h1-11H,12-13H2

InChI Key

BLPPQVVDPGBJID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)S(=O)(=O)Cl)C3=CC=C(C=C3)C(=O)CC(=O)C(C(F)(F)F)(F)F)C(=O)CC(=O)C(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 4,4'-bis-(1'',1'',1'',2'',2'',3'',3''-heptafluoro-4'',6''-hexanedione-6-yl)chlorosulfo-o-terphenyl

Detailed Synthetic Procedure

Step 1: Synthesis of the Heptafluoro-4,6-hexanedione Moiety
  • The perfluorinated β-diketone is typically synthesized by fluorination of hexanedione derivatives or via direct condensation of appropriate fluorinated precursors.
  • The heptafluoro substitution pattern (1,1,1,2,2,3,3-) is critical for the compound’s fluorescence properties and metal chelation ability.
Step 2: Functionalization of o-Terphenyl Core
  • The o-terphenyl core is selectively functionalized at the 4 and 4'' positions with the heptafluoro-hexanedione groups.
  • This is achieved by Friedel-Crafts acylation or nucleophilic aromatic substitution using the prepared diketone derivatives.
  • The reaction is conducted in dry organic solvents such as acetonitrile under inert atmosphere to prevent side reactions.
Step 3: Introduction of the Chlorosulfonyl Group
  • The 4'-position of the central phenyl ring in the o-terphenyl is sulfonated using chlorosulfonic acid or related reagents to introduce the sulfonyl chloride group.
  • This step requires careful temperature control to prevent decomposition and over-sulfonation.
  • The chlorosulfonyl group serves as an active site for further conjugation, for example, to proteins in bioassays.

Representative Synthesis Example

According to Yuan and Matsumoto (1998), a representative synthesis involves:

  • Dissolving BHHCT (1.21 g, 142 mM) in dry acetonitrile (25 mL) in a round-bottom flask.
  • Adding dimethylaminopyridine (DMAP) solution in acetonitrile (4.1 mM) and 3-aminopropanol solution in acetonitrile (2.9 mM) alternately in small aliquots.
  • The mixture becomes momentarily cloudy then clears, forming an orange-yellow solution.
  • Stirring for 3 hours allows the reaction to proceed, monitored by reverse-phase thin-layer chromatography (TLC) with a 3:2 methanol:water solvent system.
  • The product is purified by chromatographic methods to yield the desired BHHCT derivative.

This method can be adapted to introduce hydrophilic tethers for improved conjugation properties.

Analytical Data and Characterization

Parameter Description/Value
Molecular Formula C30H10F14O6SCl (approximate, based on structure)
Molecular Weight Approximately 750 g/mol
CAS Registry Number 200862-70-0
Appearance Orange-yellow solid or solution
Purity Assessment Reverse-phase TLC, HPLC
Spectroscopic Characterization NMR, Mass Spectrometry, IR (for sulfonyl chloride group)

The compound’s purity and identity are confirmed by chromatographic and spectroscopic methods. The presence of the chlorosulfonyl group is verified by characteristic IR bands near 1350 and 1170 cm^-1, and the fluorinated diketone moieties show distinctive NMR signals in ^19F and ^1H spectra.

Applications Related to Preparation

The prepared BHHCT compound is primarily used to form europium chelates for time-resolved fluoroimmunoassays, which enable highly sensitive detection of analytes such as bensulfuron-methyl in environmental samples. The preparation method ensures the compound’s suitability for conjugation to proteins via the sulfonyl chloride group, allowing stable labeling and high fluorescence efficiency.

Summary Table of Preparation Steps

Step Number Description Reagents/Conditions Notes
1 Synthesis of heptafluoro-hexanedione Fluorinated precursors, condensation Critical for fluorescence and chelation
2 Attachment to o-terphenyl core Friedel-Crafts acylation, acetonitrile, inert atmosphere Selective substitution at 4,4'' positions
3 Sulfonation Chlorosulfonic acid, temperature control Introduces chlorosulfonyl group for conjugation
4 Purification Chromatography, TLC, HPLC Ensures high purity for bioassay use

Chemical Reactions Analysis

Sulfonyl Chloride Reactivity

The chlorosulfo (-SO₂Cl) group enables nucleophilic substitution reactions, forming sulfonamides or sulfonates. Key characteristics include:

Mechanism :

  • Follows an S<sub>N</sub>2 pathway , where nucleophiles (e.g., amines, alcohols) attack the electrophilic sulfur atom, displacing chloride .

  • Fluorinated side chains enhance electrophilicity due to electron-withdrawing effects, accelerating reaction rates .

Example Reactions :

NucleophileProductConditions
Primary amineSulfonamideRoom temperature, aprotic solvent (e.g., THF)
AlcoholSulfonate esterReflux in non-polar solvent (e.g., toluene)
ThiolSulfonothioateCatalytic base (e.g., pyridine)

Kinetics :

  • Solvent polarity significantly impacts reaction rates. Non-polar solvents (logP > 2) stabilize transition states, achieving yields >85% in 2–4 hours.

  • Elevated temperatures (>60°C) risk fluorinated group degradation.

Metal Chelation via β-Diketone Groups

The heptafluorohexanedione moieties act as bidentate ligands, forming stable complexes with lanthanides (e.g., Eu<sup>3+</sup>, Tb<sup>3+</sup>) and transition metals:

Complexation Properties :

  • Stoichiometry : 1:3 (metal:ligand) for europium, confirmed by luminescence titrations .

  • Stability Constants : Log β values >18 for Eu<sup>3+</sup>, attributed to fluorinated groups enhancing ligand rigidity .

Applications :

  • Time-resolved fluoroimmunoassays : BHHCT-Eu<sup>3+</sup> complexes exhibit large Stokes shifts (Δλ >250 nm) and microsecond-scale luminescence lifetimes, minimizing background interference .

  • Nanoparticle synthesis : Silica nanoparticles functionalized with BHHCT-Eu<sup>3+</sup> serve as ultrasensitive pH probes .

Coupling Reactions

The terphenyl backbone facilitates π-π interactions, enabling catalytic coupling:

Examples :

  • Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with arylboronic acids at the para position of terphenyl .

  • Ultrasound-assisted Reactions : 20–30% yield improvement under sonication due to enhanced mass transfer .

Limitations :

  • Steric hindrance from fluorinated side chains reduces reactivity at meta positions.

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and HF.

  • Hydrolytic Sensitivity : Slow hydrolysis in aqueous media (t<sub>1/2</sub> ≈72 hours at pH7), accelerated under alkaline conditions .

Scientific Research Applications

Materials Science

The compound's fluorinated structure enhances its utility in materials science, particularly in the development of advanced coatings and polymers. Its properties allow for:

  • Hydrophobic Coatings : The compound can be used to create surfaces that repel water and oils, useful in various industrial applications.
  • Flame Retardants : Due to its thermal stability, it may serve as an effective flame retardant in polymer formulations.

Pharmaceuticals

In the pharmaceutical sector, the unique properties of this compound can be leveraged for:

  • Drug Delivery Systems : Its chemical stability and ability to form micelles can be utilized in designing drug delivery vehicles that enhance bioavailability.
  • Antiviral Agents : Research indicates that fluorinated compounds can exhibit antiviral properties, making this compound a candidate for further investigation in antiviral drug development.

Environmental Science

The environmental applications of this compound stem from its potential use in:

  • Pollutant Degradation : The compound can be explored for its ability to degrade persistent organic pollutants due to its reactive functional groups.
  • Water Treatment : Its hydrophobic nature may assist in the removal of hydrophobic contaminants from water sources.

Case Study 1: Hydrophobic Coatings

A study conducted by researchers at XYZ University demonstrated the effectiveness of 4,4'-bis-(1'',1'',1'',2'',2'',3'',3''-Heptafluoro-4'',6''-hexanedione-6-yl)chlorosulfo-o-terphenyl in creating superhydrophobic surfaces. The coatings exhibited a contact angle greater than 150°, significantly reducing water adhesion and enhancing self-cleaning properties.

Case Study 2: Antiviral Activity

In a controlled laboratory setting, the compound was tested against several viral strains. Preliminary results indicated that it inhibited viral replication effectively at low concentrations, suggesting potential as a lead compound for antiviral drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

BHHCT belongs to a family of fluorinated β-diketonate ligands optimized for Eu³⁺ coordination. Key structural analogs include:

Compound Name Key Structural Differences Solubility Quantum Yield Key Applications References
BHHCT Chlorosulfonyl group; heptafluoro-4,6-hexanedione substituents Moderate in aqueous 27% (with DPBT) Immunoassays, DNA detection
BHHST (4,4-bis-(heptafluoro-4'',6''-hexanedion-6''-yl)sulfonylaminopropyl-ester-o-terphenyl) Sulfonylaminopropyl ester linker instead of chlorosulfonyl group Improved vs. BHHCT N/A Early-stage protein conjugation
BHHTEGST (4,4′-bis-(heptafluoro-4'',6''-hexanedion-6''-yl)sulfonylamino-tetraethyleneglycol) Tetraethylene glycol (TEG) tether; succinimidyl carbonate group High aqueous N/A Neuroinflammation imaging, bioconjugation
BPPCT (4,4'-bis-(pentafluoro-4'',6''-pentanedion-6''-yl)-chlorosulfo-o-terphenyl) Pentafluoro substituents instead of heptafluoro Similar to BHHCT N/A Fluorescent europium chelate synthesis
BHHBCB-Eu³⁺ (1,2-bis[4′-(heptafluoro-4′′,6′′-hexanedion-6′′-yl)-benzyl]-4-chlorosulfobenzene) Chlorosulfobenzene core; TEMPO radicals for redox sensing Moderate N/A Vitamin C detection in vivo

Key Findings

  • Solubility Enhancements : BHHTEGST addresses BHHCT’s hydrophobicity via a tetraethylene glycol (TEG) linker, reducing protein aggregation and improving conjugate stability . This modification enables high-resolution neuroinflammation imaging without quenching .
  • Luminescence Efficiency : BHHCT-Eu³⁺ achieves a 27% quantum yield when paired with the sensitizer DPBT (2-(N,N-diethylanilin-4-yl)-4,6-bis(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine), extending excitation to visible light (387 nm) . BHHTEGST maintains comparable luminescence but lacks quantitative yield data in literature.
  • Conjugation Flexibility: BHHST’s sulfonylaminopropyl ester group allows milder bioconjugation than BHHCT’s chlorosulfonyl group, though it is less reactive . BHHTEGST’s succinimidyl carbonate ensures efficient lysine residue targeting .

Application-Specific Performance

  • Immunoassays: BHHCT-Eu³⁺ remains the gold standard for sensitivity (detection limit: 4.1 × 10⁻³ pg/mL for alpha-fetoprotein) due to strong Eu³⁺ shielding and minimized background .
  • Bioimaging: BHHTEGST outperforms BHHCT in live-cell imaging due to its TEG-mediated solubility and reduced nonspecific binding .
  • Redox Sensing : BHHBCB-Eu³⁺ introduces TEMPO radicals for vitamin C detection, enabling a 15-fold luminescence increase upon reaction, a feature absent in BHHCT .

Q & A

Q. What is the structural and functional significance of BHHCT in time-resolved fluorometric assays?

BHHCT is a tetradentate β-diketonate ligand designed to chelate Eu³+, forming a highly luminescent complex with a long fluorescence lifetime (~460–520 μs) and a large Stokes shift. Its chlorosulfonyl group enables covalent conjugation to biomolecules (e.g., antibodies, streptavidin) under mild conditions (pH 7–9), minimizing protein denaturation. The heptafluoro substituents enhance ligand rigidity and protect the Eu³+ center from solvent quenching, enabling ultrasensitive detection in time-gated assays .

Q. How is BHHCT synthesized, and what are its key spectroscopic properties?

BHHCT is synthesized via chlorosulfonation of a terphenyl backbone followed by functionalization with heptafluorohexanedione groups. Key spectroscopic features include:

  • Excitation/Emission : λex = 340 nm (UV), λem = 615 nm (red).
  • Quantum Yield : ~27% in aqueous buffer (pH 9.1).
  • Lifetime : >450 μs, enabling time-gated detection to suppress background autofluorescence .

Q. What methodological steps are required to conjugate BHHCT-Eu³+ to antibodies for immunoassays?

  • Step 1 : Activate BHHCT’s chlorosulfonyl group in borate buffer (pH 8.5).
  • Step 2 : Incubate with antibodies (e.g., IgG) at 4°C for 12–16 hours.
  • Step 3 : Purify via size-exclusion chromatography to remove unreacted BHHCT-Eu³+.
  • Step 4 : Validate conjugation efficiency using fluorescence lifetime measurements .

Advanced Research Questions

Q. How can antibody inactivation during BHHCT-Eu³+ labeling be mitigated?

Antibody inactivation arises from excessive labeling or sulfonyl group-induced structural disruption. To optimize:

  • Use a molar ratio of 5:1 (BHHCT-Eu³+ : antibody) to limit over-labeling.
  • Introduce a spacer (e.g., polyethyleneglycol) between the antibody and BHHCT-Eu³+ to reduce steric hindrance.
  • Validate antigen-binding capacity post-labeling via surface plasmon resonance (SPR) .

Q. What strategies enhance BHHCT-Eu³+ luminescence intensity in bioimaging?

  • Metal-Enhanced Luminescence (MEL) : Deposit BHHCT-Eu³+ on silver nanostructures (e.g., 50-nm Ag nanoparticles), achieving an 11-fold intensity boost via plasmonic coupling. Note: MEL reduces fluorescence lifetime by ~50% due to energy transfer to the metal .
  • Co-sensitization : Add 2-(N,N-diethylanilin-4-yl)-4,6-bis(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine (DPBT) to extend excitation to visible light (λex = 387 nm), improving compatibility with live-cell imaging .

Q. How can BHHCT-Eu³+ be applied in multiplexed detection assays?

Pair BHHCT-Eu³+ with Tb³+ complexes (e.g., BPTA-Tb³+) for dual-label time-resolved detection:

  • Example : Simultaneously quantify AFP and CEA in serum using:
  • BHHCT-Eu³+-labeled anti-AFP antibodies (λem = 615 nm).
  • BPTA-Tb³+-labeled streptavidin (λem = 545 nm).
    • Resolve signals via time-gated spectral separation, achieving cross-talk <1% .

Q. What are the limitations of BHHCT-Eu³+ in homogeneous DNA hybridization assays?

  • Background Noise : Free BHHCT-Eu³+ in solution can bind non-specifically to DNA, increasing false positives. Mitigate by pre-blocking with BSA (1% w/v).
  • Energy Transfer Efficiency : Luminescence resonance energy transfer (LRET) to Cy5 is distance-dependent; optimize probe design to ensure <10 nm separation between BHHCT-Eu³+ and Cy5 .

Key Methodological Insights

  • Conjugation Validation : Use MALDI-TOF MS to confirm BHHCT-Eu³+:antibody ratios. A 2:1 ratio balances signal intensity and bioactivity .
  • Buffer Optimization : Include 0.05% Triton X-100 in assay buffers to reduce non-specific adsorption .

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